

# Spectroscopic Characterization of 2-Methyl-1-nitro-4-phenoxybenzene: A Technical Guide

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## Compound of Interest

Compound Name:	2-Methyl-1-nitro-4-phenoxybenzene
Cat. No.:	B055462

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## Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for **2-methyl-1-nitro-4-phenoxybenzene** (CAS No. 112880-83-8).<sup>[1]</sup> In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict the characteristic spectral features of this molecule. By analyzing the electronic effects of the constituent functional groups—a nitro group, a methyl group, and a phenoxy group—on a benzene scaffold, we offer a robust theoretical framework for the identification and characterization of this compound. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of substituted aromatic ethers.

## Molecular Structure and Electronic Profile

**2-Methyl-1-nitro-4-phenoxybenzene** possesses a molecular formula of  $C_{13}H_{11}NO_3$  and a molecular weight of 229.23 g/mol.<sup>[2]</sup> The molecule's structure, depicted below, is characterized by a central benzene ring substituted with a methyl group, a nitro group, and a phenoxy group. The interplay of the electron-donating methyl group and the electron-withdrawing nitro and phenoxy groups creates a distinct electronic environment that governs its spectroscopic behavior.

Figure 1: Chemical structure of **2-Methyl-1-nitro-4-phenoxybenzene** with atom numbering for spectroscopic assignment.

## Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) Spectroscopy

The predicted <sup>1</sup>H NMR spectrum of **2-Methyl-1-nitro-4-phenoxybenzene** in a standard solvent like CDCl<sub>3</sub> would exhibit distinct signals corresponding to the aromatic protons of both benzene rings and the methyl protons. The electron-withdrawing nature of the nitro group is expected to deshield adjacent protons, shifting them downfield.

Table 1: Predicted <sup>1</sup>H NMR Data for **2-Methyl-1-nitro-4-phenoxybenzene**

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
H-3	~ 7.9 - 8.1	d	1H
H-5	~ 7.2 - 7.4	dd	1H
H-6	~ 7.0 - 7.2	d	1H
H-2', H-6'	~ 7.3 - 7.5	t	2H
H-3', H-5'	~ 7.1 - 7.3	t	2H
H-4'	~ 7.0 - 7.2	t	1H
-CH <sub>3</sub>	~ 2.3 - 2.5	s	3H

### Interpretation:

- H-3: This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and a downfield chemical shift. It is expected to appear as a doublet due to coupling with H-5.
- H-5: Positioned meta to the nitro group and ortho to the phenoxy group, its chemical shift will be influenced by both. It should appear as a doublet of doublets due to coupling with H-3 and H-6.

- H-6: This proton is ortho to the methyl group and meta to the nitro group. It is expected to be a doublet due to coupling with H-5.
- Phenoxy Protons (H-2'/H-6', H-3'/H-5', H-4'): These protons on the unsubstituted phenoxy ring will exhibit classic splitting patterns for a monosubstituted benzene ring, appearing in the typical aromatic region.
- Methyl Protons (-CH<sub>3</sub>): The methyl group protons will appear as a singlet in the upfield aromatic region, as there are no adjacent protons to couple with.

## Hypothetical Experimental Protocol for <sup>1</sup>H NMR

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Methyl-1-nitro-4-phenoxybenzene** in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[\[3\]](#)
- Acquisition Parameters:
  - Pulse Program: Standard single-pulse sequence ( zg30).
  - Number of Scans: 16-32, to achieve adequate signal-to-noise.
  - Spectral Width: 0-12 ppm.
  - Temperature: 298 K.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum using the TMS signal at 0.00 ppm.

## Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum will provide information on the carbon framework of the molecule. Due to the molecule's asymmetry, all 13 carbon atoms are expected to be chemically non-

equivalent and should produce distinct signals.

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **2-Methyl-1-nitro-4-phenoxybenzene**

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)
C-1 (C-NO <sub>2</sub> )	~ 145 - 150
C-2 (C-CH <sub>3</sub> )	~ 130 - 135
C-3	~ 125 - 130
C-4 (C-O)	~ 155 - 160
C-5	~ 120 - 125
C-6	~ 115 - 120
C-1'	~ 150 - 155
C-2', C-6'	~ 120 - 125
C-3', C-5'	~ 128 - 132
C-4'	~ 125 - 130
-CH <sub>3</sub>	~ 15 - 20

Interpretation:

- Quaternary Carbons: The carbons directly attached to the nitro group (C-1), the ether oxygen (C-4 and C-1'), and the methyl group (C-2) are expected to be significantly downfield. The carbon bearing the nitro group (C-1) is typically highly deshielded.[\[4\]](#)
- Aromatic CH Carbons: The chemical shifts of the protonated aromatic carbons will be influenced by the substituent effects.
- Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift.

## Hypothetical Experimental Protocol for $^{13}\text{C}$ NMR

- Sample Preparation: Use the same sample prepared for  $^1\text{H}$  NMR spectroscopy.

- Instrumentation: A 100 MHz or higher  $^{13}\text{C}$  NMR spectrometer (corresponding to a 400 MHz  $^1\text{H}$  instrument).
- Acquisition Parameters:
  - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.
  - Spectral Width: 0-200 ppm.
- Data Processing: Similar to  $^1\text{H}$  NMR, process the FID and reference the spectrum to the  $\text{CDCl}_3$  solvent peak at 77.16 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Methyl-1-nitro-4-phenoxybenzene** will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for **2-Methyl-1-nitro-4-phenoxybenzene**

Functional Group	Predicted Wavenumber ( $\text{cm}^{-1}$ )	Description
Aromatic C-H	3100 - 3000	Stretching
Aliphatic C-H (- $\text{CH}_3$ )	2980 - 2850	Stretching
N-O (Nitro)	1550 - 1500 and 1370 - 1330	Asymmetric and Symmetric Stretching
Aromatic C=C	1600 - 1450	Ring Stretching
C-O-C (Ether)	1250 - 1200 and 1050 - 1000	Asymmetric and Symmetric Stretching
C-N	870 - 830	Stretching

Interpretation:

- Nitro Group: The most characteristic peaks will be the strong asymmetric and symmetric stretching vibrations of the N-O bonds.
- Ether Linkage: The C-O-C stretching bands will also be prominent features of the spectrum.
- Aromatic and Aliphatic C-H: The C-H stretching vibrations will appear in their respective regions.
- Aromatic C=C: Multiple bands in the  $1600\text{-}1450\text{ cm}^{-1}$  region will confirm the presence of the aromatic rings.

## Hypothetical Experimental Protocol for IR Spectroscopy

- Sample Preparation: Prepare a thin film of the compound on a KBr or NaCl salt plate by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.
- Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or a pure KBr pellet.

## Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural elucidation.

Predicted Mass Spectrum Data:

- Molecular Ion ( $M^+$ ):  $m/z = 229.07$  (calculated for  $C_{13}H_{11}NO_3^+$ )
- Major Fragmentation Pathways:

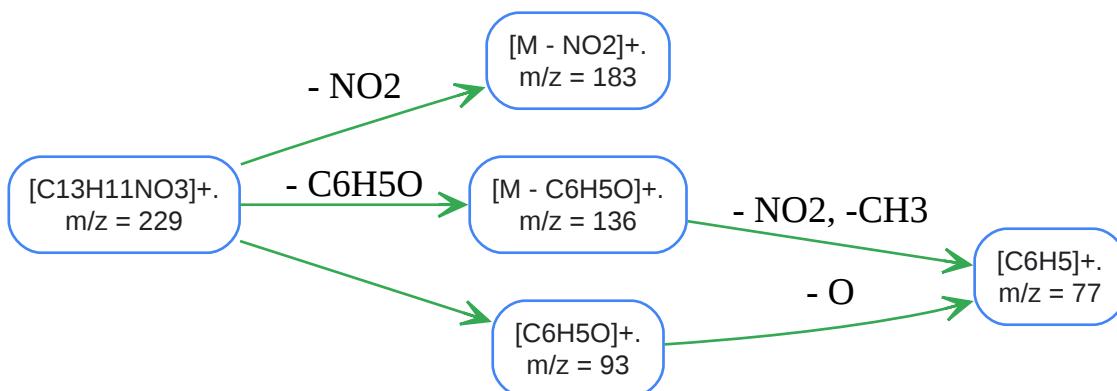
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Figure 2: Predicted major fragmentation pathways for **2-Methyl-1-nitro-4-phenoxybenzene**.

Interpretation:

- The molecular ion peak at m/z 229 should be observable.
- A significant fragment at m/z 183 would correspond to the loss of the nitro group (NO<sub>2</sub>).
- Cleavage of the ether bond could lead to fragments at m/z 136 (the nitrotoluene radical cation) and m/z 93 (the phenoxy radical).
- Further fragmentation of the phenoxy radical could produce the phenyl cation at m/z 77.

## Hypothetical Experimental Protocol for Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled liquid chromatography (LC) system.
- Ionization Method: Utilize Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
- Mass Analyzer: Employ a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
- Data Acquisition: Scan a mass range of m/z 50-500.

## Conclusion

This guide presents a detailed theoretical prediction of the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS spectroscopic data for **2-Methyl-1-nitro-4-phenoxybenzene**. The predicted data, based on established chemical principles and comparison with analogous structures, provides a valuable resource for the identification and characterization of this compound. Experimental verification of these predictions will be crucial for confirming the precise spectroscopic features. The provided hypothetical experimental protocols offer a starting point for researchers aiming to acquire and analyze the spectroscopic data for this molecule.

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